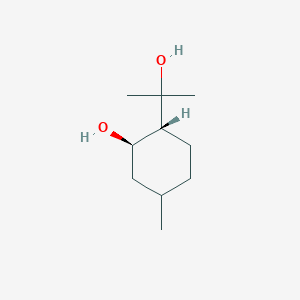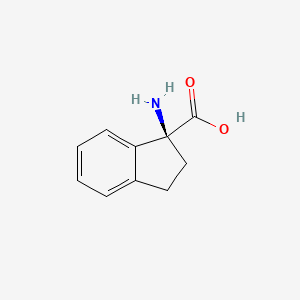
(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral amino acid derivative with a unique indene structure. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis. Its structure consists of an indene ring fused with a carboxylic acid and an amino group, making it a versatile building block for various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with indene, which undergoes a series of reactions to introduce the amino and carboxylic acid groups.
Chiral Resolution: The racemic mixture of the compound is resolved using chiral agents or chromatography to obtain the (S)-enantiomer.
Reaction Conditions: Common reagents include strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to hydrogenate indene derivatives.
Enzymatic Resolution: Employing enzymes to selectively produce the (S)-enantiomer.
Optimization: Scaling up the process with optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid has several applications:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of fine chemicals and advanced materials.
作用機序
(S)-1-アミノ-2,3-ジヒドロ-1H-インデン-1-カルボン酸の作用機序は、特定の分子標的との相互作用を含みます。
分子標的: 化合物のキラル中心を認識する酵素や受容体。
経路: 化合物は、その結合親和性と立体化学に応じて、特定の生化学経路を阻害または活性化する場合があります。
類似の化合物:
プロリン: 環状構造を持つ別のキラルアミノ酸。
フェニルアラニン: 芳香環とアミノ酸基を含んでいます。
インドリン-2-カルボン酸: 異なる官能基を持つ類似のインデン構造。
独自性: (S)-1-アミノ-2,3-ジヒドロ-1H-インデン-1-カルボン酸は、その特定のインデン環構造とキラル中心により、化学反応で異なる反応性と選択性を提供するため、ユニークです。
類似化合物との比較
Proline: Another chiral amino acid with a cyclic structure.
Phenylalanine: Contains an aromatic ring and an amino acid group.
Indoline-2-carboxylic acid: Similar indene structure with different functional groups.
Uniqueness: (S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its specific indene ring structure and chiral center, which provide distinct reactivity and selectivity in chemical reactions.
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
(1S)-1-amino-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,11H2,(H,12,13)/t10-/m0/s1 |
InChIキー |
HTTPGMNPPMMMOP-JTQLQIEISA-N |
異性体SMILES |
C1C[C@](C2=CC=CC=C21)(C(=O)O)N |
正規SMILES |
C1CC(C2=CC=CC=C21)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


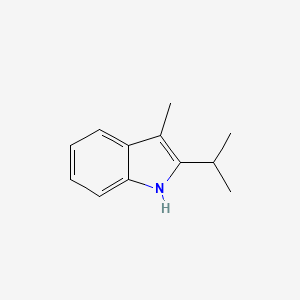




![(3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11913978.png)
![3-Ethylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B11913987.png)
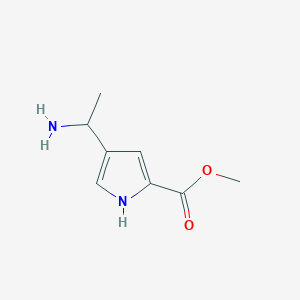
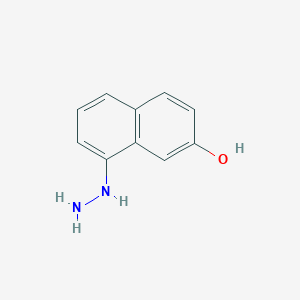
![2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole](/img/structure/B11913997.png)

